molecular formula C13H24N2O B14912676 n-Allyl-2-((4-methylcyclohexyl)amino)propanamide

n-Allyl-2-((4-methylcyclohexyl)amino)propanamide

Cat. No.: B14912676
M. Wt: 224.34 g/mol
InChI Key: LHQGOZMVTGOAKG-UHFFFAOYSA-N
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Description

n-Allyl-2-((4-methylcyclohexyl)amino)propanamide is an organic compound with the molecular formula C13H24N2O and a molecular weight of 224.34 g/mol . This compound is part of the amide family and features an allyl group attached to a propanamide backbone, with a 4-methylcyclohexyl group as a substituent. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-((4-methylcyclohexyl)amino)propanamide typically involves the reaction of allyl bromide with a suitable amine precursor under controlled conditions. One common method involves the alkylation of 4-methylcyclohexylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-((4-methylcyclohexyl)amino)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Allyl-2-((4-methylcyclohexyl)amino)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Allyl-2-((4-methylcyclohexyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to increase caspase 3 activity, leading to programmed cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

n-Allyl-2-((4-methylcyclohexyl)amino)propanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

2-[(4-methylcyclohexyl)amino]-N-prop-2-enylpropanamide

InChI

InChI=1S/C13H24N2O/c1-4-9-14-13(16)11(3)15-12-7-5-10(2)6-8-12/h4,10-12,15H,1,5-9H2,2-3H3,(H,14,16)

InChI Key

LHQGOZMVTGOAKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(C)C(=O)NCC=C

Origin of Product

United States

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